molecular formula C16H20N4O2S B2936871 4-cyclopropyl-1-[1-(2-phenylethanesulfonyl)azetidin-3-yl]-1H-1,2,3-triazole CAS No. 2192745-96-1

4-cyclopropyl-1-[1-(2-phenylethanesulfonyl)azetidin-3-yl]-1H-1,2,3-triazole

Cat. No.: B2936871
CAS No.: 2192745-96-1
M. Wt: 332.42
InChI Key: GUCJIIPVQLKGKP-UHFFFAOYSA-N
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Description

4-cyclopropyl-1-[1-(2-phenylethanesulfonyl)azetidin-3-yl]-1H-1,2,3-triazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopropyl group, a phenylethanesulfonyl group, and an azetidinyl group attached to a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropyl-1-[1-(2-phenylethanesulfonyl)azetidin-3-yl]-1H-1,2,3-triazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azetidinyl Intermediate: The azetidinyl ring is synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Attachment of the Phenylethanesulfonyl Group: The phenylethanesulfonyl group is introduced via a sulfonylation reaction using phenylethanesulfonyl chloride and a base like triethylamine.

    Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction, often using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

    Introduction of the Cyclopropyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

4-cyclopropyl-1-[1-(2-phenylethanesulfonyl)azetidin-3-yl]-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium azide in DMF.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced azetidinyl derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

4-cyclopropyl-1-[1-(2-phenylethanesulfonyl)azetidin-3-yl]-1H-1,2,3-triazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory agent and its ability to inhibit specific enzymes.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industrial Applications: It is explored for use in the synthesis of advanced polymers and as a building block for complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

    N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: Shares the cyclopropyl and sulfonyl groups but differs in the overall structure.

    (S)-N-{3-[1-cyclopropyl-1-(2,4-difluoro-phenyl)-ethyl]-1H-indol-7-yl}-methanesulfonamide: Contains a cyclopropyl group and a sulfonamide group but has an indole ring instead of a triazole ring.

Uniqueness

4-cyclopropyl-1-[1-(2-phenylethanesulfonyl)azetidin-3-yl]-1H-1,2,3-triazole is unique due to the combination of its functional groups, which impart distinct chemical properties and potential applications. The presence of the triazole ring, in particular, differentiates it from other similar compounds and contributes to its specific biological activities and research applications.

Properties

IUPAC Name

4-cyclopropyl-1-[1-(2-phenylethylsulfonyl)azetidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c21-23(22,9-8-13-4-2-1-3-5-13)19-10-15(11-19)20-12-16(17-18-20)14-6-7-14/h1-5,12,14-15H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUCJIIPVQLKGKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CN(C3)S(=O)(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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